Methyl 2-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Methyl 2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. The unique structure of this compound, characterized by a spiro junction connecting two rings, makes it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[3.3]heptane-1-carboxylate typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles . Another approach is the asymmetric synthesis, which utilizes chiral auxiliaries to achieve enantioselectivity .
Industrial Production Methods
Industrial production of this compound often employs scalable and reliable synthetic procedures. For instance, the preparation of N-protected 2-oxa-6-azaspiroheptane can be achieved in one or two steps, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the spiro junction.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is often used for epoxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
Methyl 2-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, making it a potent ligand in drug discovery . The pathways involved often include modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane-6-carboxylic acid: Similar in structure but differs in functional groups.
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in similar applications.
Uniqueness
Methyl 2-azaspiro[3.3]heptane-1-carboxylate stands out due to its methyl ester group, which enhances its chemical reactivity and potential for further functionalization . This makes it a versatile compound in both synthetic and medicinal chemistry.
Biological Activity
Methyl 2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their spirocyclic structures, which often exhibit significant biological activity due to their ability to interact with various biological targets. The compound features a nitrogen atom within the spirocyclic framework, contributing to its pharmacological potential.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Similar compounds have been shown to modulate pathways related to inflammation and neuroprotection.
Target Receptors
- CXCR2 Receptor : Research indicates that derivatives of azaspiro compounds can act as antagonists for the CXCR2 receptor, which plays a crucial role in inflammatory responses and pain signaling pathways .
Biochemical Pathways
This compound is hypothesized to influence several biochemical pathways, particularly those involving:
- Modulation of cytokine release.
- Inhibition of leukocyte migration through the CXCR2 pathway, potentially providing therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Distribution : It is likely to penetrate the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders.
- Metabolism : Initial studies suggest that it undergoes metabolic transformations that could be beneficial for enhancing its efficacy .
Antimicrobial Activity
Recent studies have demonstrated that azaspiro compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
Neuroprotective Effects
In vitro studies have suggested that this compound may offer neuroprotective effects by modulating glutamate signaling pathways, thereby reducing excitotoxicity associated with neurodegenerative diseases .
Research Findings Summary Table
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 2-azaspiro[3.3]heptane-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)6-8(5-9-6)3-2-4-8/h6,9H,2-5H2,1H3 |
InChI Key |
VBIWQAICRUVMCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CCC2)CN1 |
Origin of Product |
United States |
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